

Application Note: High-Resolution Mass Spectrometry for the Analysis of Methoxyphedrine

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Compound of Interest

Compound Name: **Methoxyphedrine**

Cat. No.: **B3270568**

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Methoxyphedrine** (2-(methylamino)-1-(4-methoxyphenyl)propan-1-one), also known as 4-methoxymethcathinone, is a designer stimulant of the synthetic cathinone class. As a new psychoactive substance (NPS), its emergence on the illicit drug market poses a significant challenge for forensic and clinical toxicology laboratories.^[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various biological matrices. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful solution.^[1] Instruments like the Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems provide exceptional mass accuracy, sensitivity, and selectivity, enabling confident compound identification.^{[2][3][4]} A key advantage of HRMS is the ability to collect high-resolution full-scan data, which allows for retrospective analysis of samples for compounds not initially targeted, a critical feature in the evolving landscape of NPS.^{[5][6]}

This application note provides a detailed protocol for the analysis of **methoxyphedrine** in biological samples using LC-HRMS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.^{[7][8]} Common biological matrices for NPS analysis include blood, urine, oral fluid, and hair.^{[8][9]} Protein precipitation is a rapid and effective method for blood samples, while liquid-liquid extraction can also be employed.^{[2][10]}

Protocol: Protein Precipitation for Whole Blood Samples

This protocol is a fast and efficient method for preparing blood, plasma, or serum samples prior to LC-HRMS analysis.^[2]

- **Aliquoting:** Transfer 100 μ L of the whole blood sample (or calibrator/control) into a 1.5 mL microcentrifuge tube.
- **Internal Standard Addition:** Add an appropriate deuterated internal standard (e.g., Methamphetamine-d5) to each tube to monitor extraction efficiency and correct for matrix effects.
- **Precipitation:** Add 300 μ L of cold acetonitrile (or methanol) to the tube. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.
- **Vortexing:** Vortex the sample vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
- **Centrifugation:** Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
- **Supernatant Transfer:** Carefully collect the supernatant (the clear liquid layer) and transfer it to a clean HPLC vial. Avoid disturbing the protein pellet.
- **Evaporation (Optional):** For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.^[10]
- **Injection:** The sample is now ready for injection into the LC-HRMS system.

Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)

Chromatographic separation is necessary to resolve **methoxyphedrine** from isomeric compounds and matrix components. The HRMS system provides detection and confirmation based on accurate mass measurement. The following parameters are typical for an analysis performed on a Q Exactive™ (Orbitrap) or similar HRMS instrument.[2][11][12]

Table 1: Recommended Liquid Chromatography (LC) Parameters

Parameter	Value
System	UHPLC System (e.g., Thermo Scientific Vanquish)
Column	Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 μ m)[13]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2]
Gradient	5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	5 μ L
Total Run Time	13 minutes

Table 2: Recommended High-Resolution Mass Spectrometry (HRMS) Parameters

Parameter	Value
System	Q Exactive™ Focus Hybrid Quadrupole-Orbitrap™ MS[2][12]
Ionization Source	Heated Electrospray Ionization (HESI), Positive Mode[2]
Capillary Temp.	320°C
Sheath Gas	40 units
Aux Gas	10 units
Scan Mode	Full MS / data-dependent MS ² (dd-MS ²)[5][12]
Full MS Resolution	70,000 FWHM (@ m/z 200)[12]
Full MS Scan Range	m/z 100 - 600[2]
dd-MS ² Resolution	17,500 FWHM (@ m/z 200)[12]
Collision Energy	Stepped Normalized Collision Energy (NCE): 15, 30, 45[11]
Mass Accuracy	< 5 ppm[2]

Data Presentation

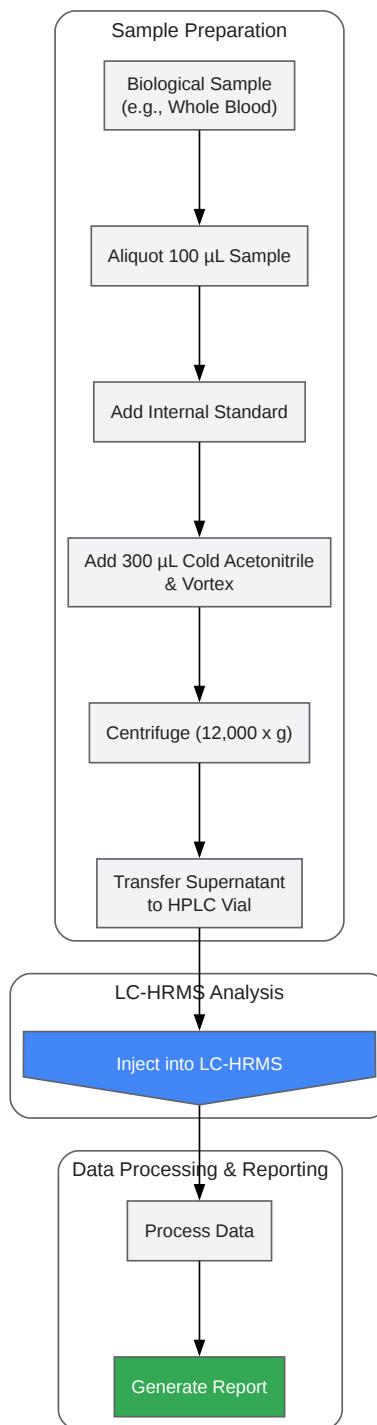
Quantitative performance should be evaluated by validating the method according to established guidelines. The following table summarizes typical performance characteristics for the analysis of synthetic cathinones using HRMS.

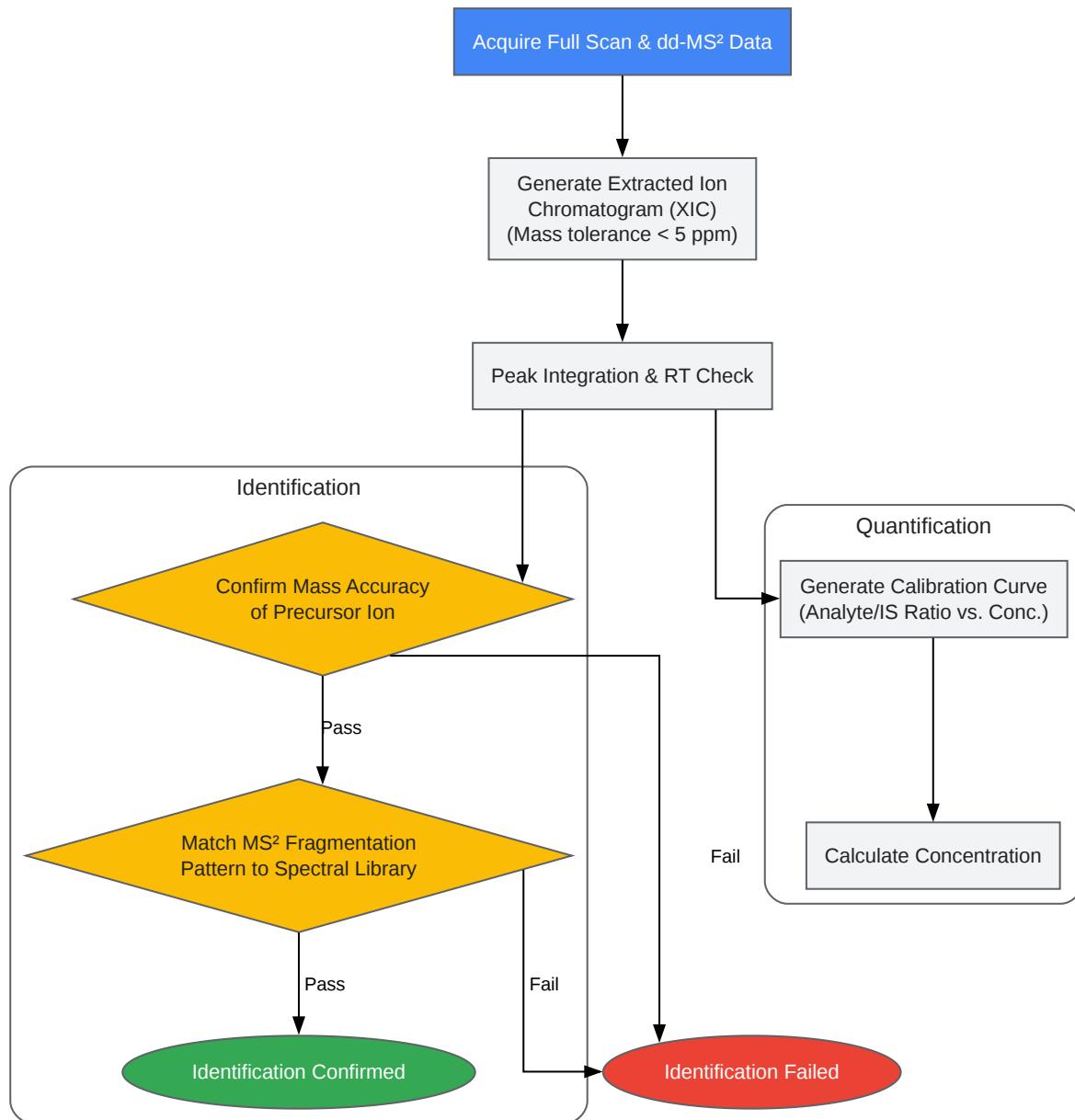
Table 3: Typical Quantitative Performance (Representative Data)

Parameter	Typical Value	Description
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL[14]	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R^2)	> 0.99	The correlation coefficient for the calibration curve, indicating the method's linearity across the calibration range.
Calibration Range	5 - 500 ng/mL	The range of concentrations over which the method is accurate and precise.
Intra-day Precision (%CV)	< 15%	The precision of the method when repeated by the same analyst on the same day.
Inter-day Precision (%CV)	< 15%	The precision of the method when repeated on different days.
Accuracy (% Bias)	$\pm 15\%$	The closeness of the measured value to the true value.
Matrix Effect	< 25%	The effect of co-eluting matrix components on the ionization of the analyte.[15]

Visualizations

Diagrams created using Graphviz help to visualize the procedural flows.





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